molecular formula C4H7ClN2OS B1289292 (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride CAS No. 372509-58-5

(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride

Cat. No.: B1289292
CAS No.: 372509-58-5
M. Wt: 166.63 g/mol
InChI Key: CEUHLMXMONTRMD-UHFFFAOYSA-N
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Description

(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is a chemical compound with the molecular formula C4H7ClN2OS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride typically involves the reaction of 2-aminothiazole with formaldehyde in the presence of hydrochloric acid. The reaction proceeds as follows:

    Starting Materials: 2-aminothiazole and formaldehyde.

    Reaction Conditions: The reaction is carried out in an aqueous medium with hydrochloric acid as a catalyst.

    Procedure: The mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

Chemical Reactions Analysis

Types of Reactions

(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity . The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2-amino-1,3-thiazol-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS.ClH/c5-4-6-3(1-7)2-8-4;/h2,7H,1H2,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUHLMXMONTRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1,3-dichloroacetone (917 mg, 7.23 mmol) in acetone (6 mL) was added a solution of thiourea (550 mg, 7.23 mmol) in acetone (30 mL) at a fairly fast speed. The mixture was stirred at room temperature overnight. The formed solid was filtered and the filtrate was concentrated to give 524 mg of (2-amino-thiazol-4-yl)-methanol monohydrochloride as colorless oil.
Quantity
917 mg
Type
reactant
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

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